molecular formula C16H15NO4S B2912540 N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide CAS No. 2034339-11-0

N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide

Numéro de catalogue B2912540
Numéro CAS: 2034339-11-0
Poids moléculaire: 317.36
Clé InChI: YMHQMTZWVDNEKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide, also known as BMS-986142, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of Janus kinase (JAK) inhibitors, which are used to treat various inflammatory and autoimmune diseases. In

Mécanisme D'action

N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide is a selective JAK1 inhibitor, which means that it blocks the activity of the JAK1 enzyme without affecting other JAK enzymes. JAK1 is a key mediator of cytokine signaling, which plays a critical role in the inflammatory response. By inhibiting JAK1, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-23 (IL-23). This leads to a decrease in inflammation and an improvement in clinical symptoms.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. It also decreases the activation of immune cells, such as T cells and B cells, which are involved in the inflammatory response. In addition, this compound has been shown to reduce the production of collagenase and matrix metalloproteinases, which are enzymes that degrade cartilage and bone in rheumatoid arthritis. This suggests that this compound may have a disease-modifying effect in rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide is its selectivity for JAK1, which reduces the risk of off-target effects. It also has good oral bioavailability, which makes it suitable for oral administration in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical trials. In addition, this compound has not yet been tested in humans, so its safety and efficacy in humans are still unknown.

Orientations Futures

There are several future directions for the research and development of N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide. One direction is to test its safety and efficacy in clinical trials for various autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis. Another direction is to explore its potential as a cancer treatment, as JAK inhibitors have been shown to have anti-tumor effects. Furthermore, the development of more selective JAK inhibitors, such as JAK1 inhibitors, may lead to the discovery of new treatments for various diseases.

Méthodes De Synthèse

The synthesis of N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The starting materials are commercially available and include 2,2’-bifuran-5-carboxylic acid, 4-methylbenzenesulfonyl chloride, and phenylboronic acid. The key intermediates are prepared by a series of reactions involving esterification, reduction, and coupling. The final coupling reaction involves the use of palladium catalysts and ligands to form the desired product. The overall yield of the synthesis is around 20%, and the purity of the final product is greater than 98%.

Applications De Recherche Scientifique

N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide has been extensively studied in preclinical models of several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, this compound has been shown to reduce inflammation and improve clinical symptoms. This compound has also been tested in vitro and in vivo for its potential to treat cancer, as JAK inhibitors have been shown to have anti-tumor effects. However, further research is needed to determine the efficacy of this compound in cancer treatment.

Propriétés

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-22(19,12-13-5-2-1-3-6-13)17-11-14-8-9-16(21-14)15-7-4-10-20-15/h1-10,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHQMTZWVDNEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.